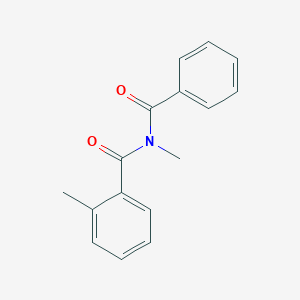
N-Benzoyl-N,2-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-N,2-dimethylbenzamide is an organic compound with the molecular formula C16H15NO2. It is a derivative of benzamide and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the benzamide moiety, along with two methyl groups at the 2-position of the benzamide ring.
Synthetic Routes and Reaction Conditions:
Benzoylation Reaction: The compound can be synthesized through the benzoylation of N,2-dimethylbenzamide using benzoyl chloride in the presence of a base such as triethylamine.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of N,2-dimethylbenzamide with benzoyl chloride in the presence of an aluminum chloride catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale benzoylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of N,2-dimethylbenzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: N,2-dimethylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Benzoyl-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
N-Benzoyl-N,2-dimethylbenzamide is similar to other benzamide derivatives, such as N-benzoyl-N-methylbenzamide and N-benzoyl-N-ethylbenzamide. its unique structural features, such as the presence of two methyl groups at the 2-position, distinguish it from these compounds. These structural differences can lead to variations in reactivity, biological activity, and applications.
Comparison with Similar Compounds
N-Benzoyl-N-methylbenzamide
N-Benzoyl-N-ethylbenzamide
N-Benzoyl-N-propylbenzamide
N-Benzoyl-N-butylbenzamide
Properties
CAS No. |
142338-01-0 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-benzoyl-N,2-dimethylbenzamide |
InChI |
InChI=1S/C16H15NO2/c1-12-8-6-7-11-14(12)16(19)17(2)15(18)13-9-4-3-5-10-13/h3-11H,1-2H3 |
InChI Key |
XLYLCYOWBYZYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


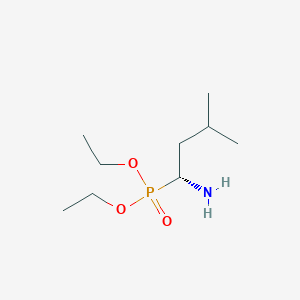
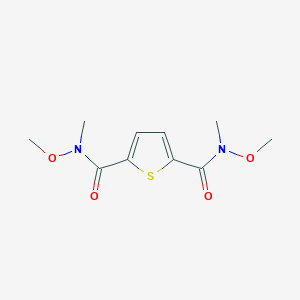

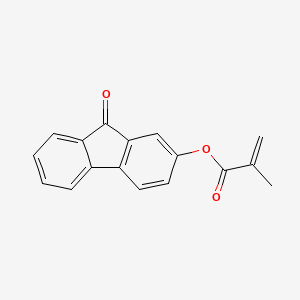
![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
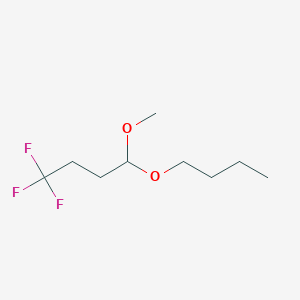
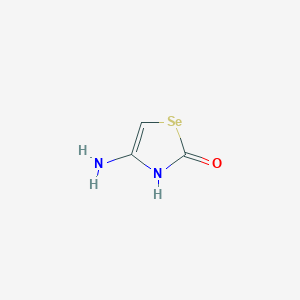
![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)
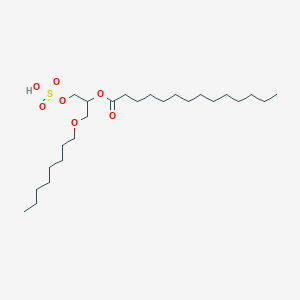
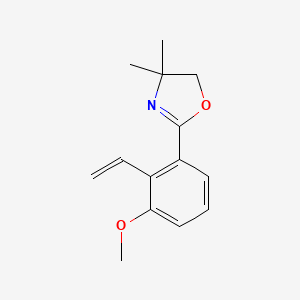
![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
